molecular formula C10H16O B1200961 (+)-cis-Isopulegone CAS No. 52152-10-0

(+)-cis-Isopulegone

Cat. No. B1200961
CAS RN: 52152-10-0
M. Wt: 152.23 g/mol
InChI Key: RMIANEGNSBUGDJ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-cis-isopulegone is a p-menth-8-en-3-one.

Scientific Research Applications

Molecular Mechanisms in Cancer Therapy

(+)-cis-Isopulegone, under the broader category of cis-compounds, has been noted for its role in cancer therapy. For example, Cisplatin, a well-known chemotherapeutic drug, is effective against various types of cancers including bladder, head and neck, lung, ovarian, and testicular cancers. Its effectiveness lies in its ability to crosslink with DNA, interfering with DNA repair mechanisms, causing DNA damage, and inducing apoptosis in cancer cells (Dasari & Tchounwou, 2014).

Impact on Neurotransmitter Uptake and Monoamine Oxidase Activity

Research has also explored the effects of cis-resveratrol isomers, closely related to (+)-cis-Isopulegone, on neurotransmitter uptake and monoamine oxidase (MAO) activity. These studies have found that both cis- and trans-resveratrol can inhibit the uptake of noradrenaline and 5-hydroxytryptamine (5-HT) by synaptosomes from rat brain, and 5-HT uptake by human platelets. Additionally, these isomers can inhibit the enzymatic activity of MAO, suggesting potential antidepressant effects (Yáñez et al., 2006).

Role in Nephrotoxicity and Renoprotective Strategies

In the context of nephrotoxicity, cisplatin, a cis-compound, has been a subject of study. Cisplatin is a potent chemotherapy drug, but its side effects, notably nephrotoxicity, limit its use. Research in this area focuses on understanding the mechanisms of cisplatin nephrotoxicity and developing renoprotective strategies. This includes examining signaling pathways leading to tubular cell death and inflammation, and identifying novel renoprotective strategies that do not diminish the anticancer efficacy of cisplatin (Pabla & Dong, 2008).

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory properties of cis-compounds have been investigated in the context of mitigating the side effects of chemotherapeutic agents like cisplatin. Studies have shown that certain flavonoids can protect against cisplatin-induced oxidative stress and inflammatory responses, suggesting their potential role in improving treatment outcomes and reducing side effects (Chtourou et al., 2015).

Protective Effects in Reproductive Toxicity

Research has also been conducted on the protective effects of various compounds against cisplatin-induced reproductive toxicity. For instance, studies have demonstrated that natural compounds like Aloe vera gel can mitigate the adverse effects of cisplatin on male reproductive systems, highlighting the potential therapeutic applications of such compounds in preserving fertility during cancer treatment (Erfani Majd et al., 2020).

properties

CAS RN

52152-10-0

Product Name

(+)-cis-Isopulegone

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2R,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1

InChI Key

RMIANEGNSBUGDJ-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](C(=O)C1)C(=C)C

SMILES

CC1CCC(C(=O)C1)C(=C)C

Canonical SMILES

CC1CCC(C(=O)C1)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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